4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide is a synthetic organic compound characterized by a complex molecular structure. This compound has gained interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide typically involves multi-step organic reactions. The preparation begins with the formation of the 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold, followed by introducing the 4-fluoro-3-nitrophenyl group through nitration and fluorination reactions. The final step includes the formation of the amide bond under specific reaction conditions such as using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in a polar aprotic solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production methods leverage batch reactors and continuous flow systems to achieve large-scale synthesis. Catalysts and optimized reaction conditions are employed to maximize yield and purity, ensuring the process is scalable and efficient for potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving the transformation of the 2,2-dimethyl-2,3-dihydro-1-benzofuran moiety to its corresponding quinone.
Reduction: : The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: : Aromatic substitution reactions can occur on the benzamide moiety, particularly electrophilic substitutions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Electrophilic aromatic substitution using reagents like chlorosulfonic acid (HSO₃Cl).
Major Products
Oxidation: : Formation of quinone derivatives.
Reduction: : Formation of amino-substituted derivatives.
Substitution: : Formation of various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide is explored for its potential in various fields:
Chemistry: : Studied as a building block for the synthesis of more complex molecules.
Medicine: : Investigated for its potential as an anti-inflammatory or anti-cancer agent due to its ability to modulate specific molecular pathways.
Industry: : Used as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide exerts its effects is through interaction with cellular receptors and enzymes. It modulates specific pathways by binding to proteins, leading to changes in gene expression, inhibition of enzyme activity, or alteration of signal transduction processes.
Comparison with Similar Compounds
Compared to other benzamide derivatives, 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-fluoro-3-nitrophenyl)benzamide stands out due to its unique combination of benzofuran and benzamide moieties. This unique structure provides distinct pharmacological properties.
Similar Compounds
4-chloro-N-(4-fluorophenyl)benzamide
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)oxy]methyl}-N-(4-bromo-3-nitrophenyl)benzamide
N-(4-fluoro-3-nitrophenyl)-4-(methoxybenzyl)benzamide
This compound, with its intricate structure and potential applications, represents a promising avenue for future research and development. How's that for a deep dive?
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-fluoro-3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O5/c1-24(2)13-17-4-3-5-21(22(17)32-24)31-14-15-6-8-16(9-7-15)23(28)26-18-10-11-19(25)20(12-18)27(29)30/h3-12H,13-14H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIJPABOKGDHLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.